![molecular formula C24H36B2N2O6 B1442591 Tert-Butyl-3,5-bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat CAS No. 942070-54-4](/img/structure/B1442591.png)
Tert-Butyl-3,5-bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat
Übersicht
Beschreibung
“Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate” is a complex organic compound. It is a derivative of pyrrolopyridine, a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring . The compound also contains two boronic ester groups, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps and the use of various reagents . For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . Attached to this core are two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, which are boronic esters .Chemical Reactions Analysis
The compound’s boronic ester groups make it a potential candidate for Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create carbon-carbon bonds, a key step in the synthesis of many complex organic molecules .Wissenschaftliche Forschungsanwendungen
Synthese von Stickstoffheterocyclen
Stickstoffheterocyclen kommen in der Natur und in Organismen häufig vor und sind aufgrund ihrer einzigartigen biologischen Aktivitäten von Bedeutung. Tert-Butyl-3,5-bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-carboxylat dient als wichtiges Zwischenprodukt bei der Synthese dieser Verbindungen, insbesondere von Indazol-Derivaten, die Anwendungen von der Medizin bis zur Landwirtschaft finden .
Entwicklung von Antitumormitteln
Indazol-Derivate, die unter Verwendung dieser Verbindung synthetisiert werden, weisen nachweislich Antitumoreigenschaften auf. Die Möglichkeit, die Indazolstruktur durch Reaktionen wie die Suzuki-Miyaura-Kupplung zu modifizieren, macht sie zu einem wertvollen Vorläufer bei der Entwicklung neuer Antitumormittel .
Antivirenforschung
Die Derivate der Verbindung zeigen auch vielversprechende Ergebnisse in der Antivirenforschung. Durch Modifizieren des Indazol-Kerns können Forscher Moleküle mit potenzieller Wirksamkeit gegen verschiedene Virusinfektionen entwickeln .
Antibakterielle und Antiprotozoale Anwendungen
Die antibakterielle und antiprotozoale Wirkung von Indazol-Derivaten positioniert diese Verbindung als ein Schlüsselzwischenprodukt bei der Herstellung von Behandlungen für bakterielle und protozoale Infektionen .
Landwirtschaftliche Chemikalien
Neben medizinischen Anwendungen haben die Derivate der Verbindung insektizide und Unkrautbekämpfungsaktivitäten gezeigt, was sie für die Entwicklung neuer landwirtschaftlicher Chemikalien interessant macht .
Forschung zu Photoelektrischen Materialien
Aufgrund ihrer photoelektrischen Aktivität wird diese Verbindung auch für ihre potenziellen Anwendungen im Energiebereich untersucht, insbesondere für die Entwicklung photoelektrischer Materialien, die in verschiedenen Technologien eingesetzt werden könnten .
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that compounds containing the 1,3,2-dioxaborolane group can undergo borylation reactions .
Biochemical Pathways
Similar compounds have been involved in suzuki-miyaura coupling reactions .
Result of Action
It’s known that similar compounds serve as important intermediates in the synthesis of various biologically active compounds .
Action Environment
It’s recommended to handle this compound under a chemical fume hood .
Eigenschaften
IUPAC Name |
tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36B2N2O6/c1-20(2,3)30-19(29)28-14-17(26-33-23(8,9)24(10,11)34-26)16-12-15(13-27-18(16)28)25-31-21(4,5)22(6,7)32-25/h12-14H,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUMXGFVYQHELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3B4OC(C(O4)(C)C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36B2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718239 | |
| Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942070-54-4 | |
| Record name | 1,1-Dimethylethyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



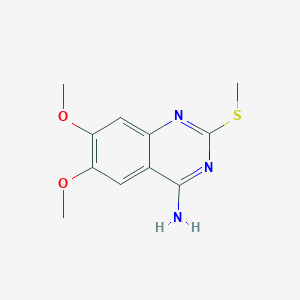
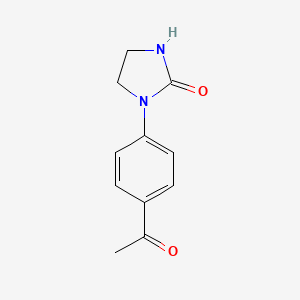
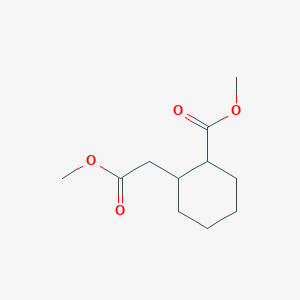
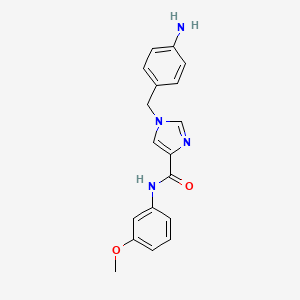

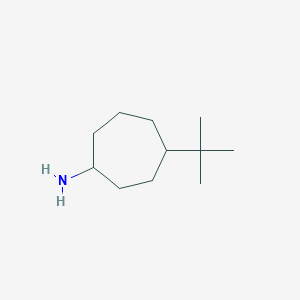
![Isoxazolo[4,5-c]pyridin-3-amine](/img/structure/B1442517.png)
![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)
![cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1442521.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)

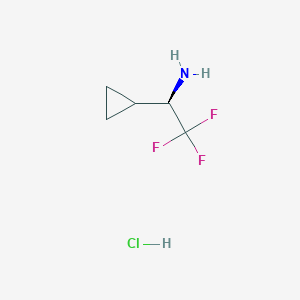
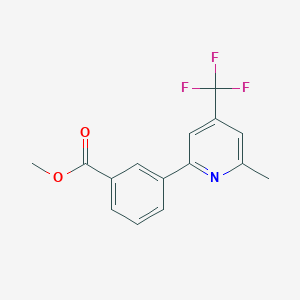
![4-[2-[1-(3-Azetidinyl)-1h-pyrazol-5-yl]-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-n-1,3,4-thiadiazol-2-yl benzenesulfonamide](/img/structure/B1442530.png)